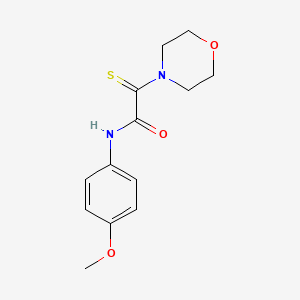
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, also known as MTA, is a thiosemicarbazone derivative that has been extensively studied for its potential therapeutic applications. MTA has been found to exhibit various biological activities, including antitumor, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide is not fully understood. However, it has been proposed that N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide exerts its antitumor activity by inhibiting ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been found to inhibit the replication of hepatitis C virus by targeting the NS5B polymerase.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has also been found to inhibit the replication of hepatitis C virus by inhibiting the NS5B polymerase. In addition, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been found to exhibit antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antitumor, antiviral, and antimicrobial activity. However, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide also has some limitations for lab experiments. It is highly reactive and unstable in solution, and it can be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide. One area of research is the development of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide derivatives with improved pharmacological properties, such as increased stability and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, particularly its antiviral activity against hepatitis C virus and dengue virus. In addition, further studies are needed to investigate the potential of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide as a therapeutic agent for the treatment of cancer, viral infections, and microbial infections.
Conclusion
In conclusion, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, or N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, is a thiosemicarbazone derivative that exhibits potent antitumor, antiviral, and antimicrobial activity. N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been extensively studied for its potential therapeutic applications, and several future directions for research on N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide have been identified. Further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide and to investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and microbial infections.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide involves the reaction of thiosemicarbazide with 4-methoxybenzaldehyde and 4-morpholinecarboxaldehyde in the presence of acetic acid. The resulting product is N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide, which can be purified by recrystallization. The chemical structure of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide is shown below:
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has also been found to exhibit antiviral activity against hepatitis C virus and dengue virus. In addition, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been found to exhibit antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-11-4-2-10(3-5-11)14-12(16)13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJUVLSZRDAWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5223390.png)
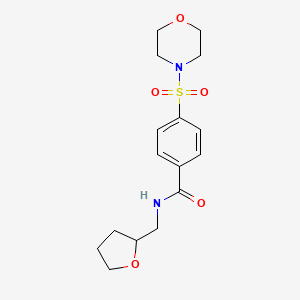
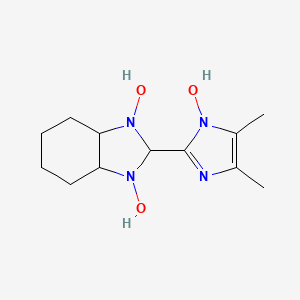
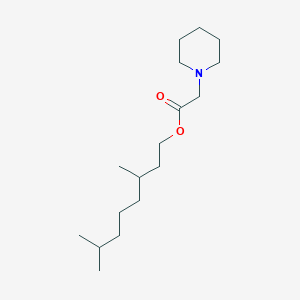
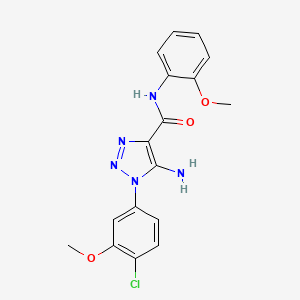
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)
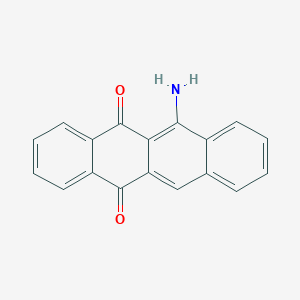
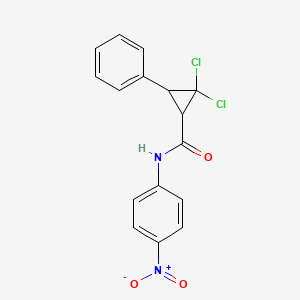
![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![4-[4-(1,3-benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
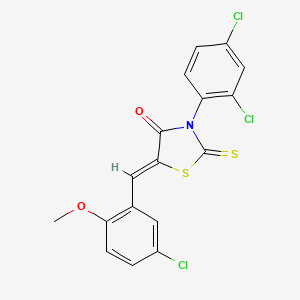
![N-(3'-chloro-3-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5223478.png)
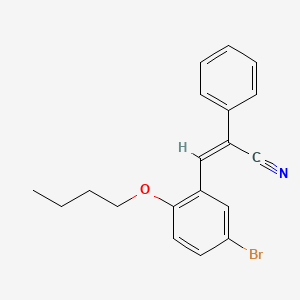
![1-(3-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5223496.png)